H-Lys(N3).HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

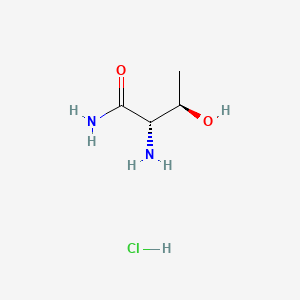

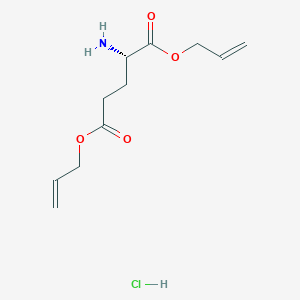

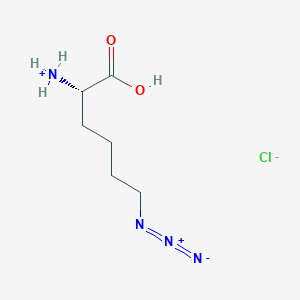

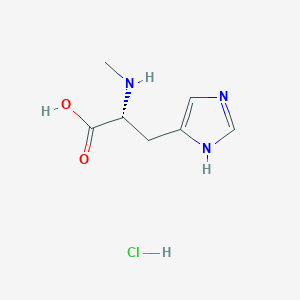

H-Lys(N3).HCl, also known as N6-(((3-azidobenzyl)oxy)carbonyl)-L-lysine, is a modified lysine containing an azide moiety . This lysine derivative can be incorporated into proteins for further modification using Click-chemistry .

Synthesis Analysis

The synthesis of H-Lys(N3).HCl involves extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them . The protected target tripeptide Z-Lys(Z)-Lys-Gly-OBzl is obtained, and the protection is removed using hydrogenolysis over a Ni-Re catalyst .Molecular Structure Analysis

The molecular formula of H-Lys(N3).HCl is C14H19N5O4HCl . The molecular weight is 321.3436.45 g/mol .Chemical Reactions Analysis

H-Lys(N3).HCl is incorporated into proteins that can be further selectively modified using Staudinger ligation or Click-chemistry .科学的研究の応用

Biomedical Applications

H-Lys(N3).HCl is used in the creation of Peptide-based Hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-K3 hydrogel, a derivative of H-Lys(N3).HCl, is used in tissue engineering . It supports cell adhesion, survival, and duplication . This makes it a potential material for creating tissues in a lab setting .

Protein Modification

H-Lys(N3).HCl is a modified Lysine containing an Azide moiety . This acts as a bioorthogonal ligation handle , allowing the Lysine derivative to be incorporated into proteins for further modification using Click-chemistry .

Synthesis of Tripeptides

H-Lys(N3).HCl can be used in the synthesis of tripeptides . For example, the tripeptide H-Lys-Lys-Gly-OH was synthesized using H-Lys(N3).HCl .

Study of Toxic Properties and Biological Activity

The synthesized tripeptides using H-Lys(N3).HCl can be used to study their toxic properties and biological activity .

Creation of Chemical and Light-Induced Conjugates

H-Lys(N3).HCl can be used to create chemical and light-induced conjugates . This is done by incorporating a doubly functionalized synthetic amino acid into proteins .

Safety and Hazards

The safety data sheet for H-Lys(N3).HCl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .

Mode of Action

The azide group in H-Lys(N3).HCl allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in H-Lys(N3).HCl and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.

Biochemical Pathways

The exact biochemical pathways affected by H-Lys(N3).HCl depend on the specific proteins or molecules it is incorporated into. .

特性

IUPAC Name |

[(1S)-5-azido-1-carboxypentyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(N3).HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)